molecular formula C18H22N2O3 B5145661 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5145661
M. Wt: 314.4 g/mol
InChI Key: QNFARXGPVAHSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione involves the inhibition of PKC activity. PKC is an enzyme that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione are largely dependent on its mechanism of action. Inhibition of PKC activity has been shown to have various effects on cellular processes, including the regulation of ion channels, neurotransmitter release, and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for PKC inhibition. This allows for the selective inhibition of PKC activity without affecting other cellular processes. However, one limitation of using 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

For research on 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione include further elucidation of its mechanism of action and identification of its potential therapeutic applications. Additionally, the development of new derivatives of 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione with improved efficacy and reduced toxicity may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis method of 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 3-(2,6-dimethyl-1-piperidinyl)propionyl chloride with phthalic anhydride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione in its pure form.

Scientific Research Applications

2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has been used in scientific research for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in the regulation of neuronal function. This inhibition of PKC activity has been linked to the potential treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
In cancer research, 2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This mechanism of action has been studied in various types of cancer, including breast cancer, lung cancer, and leukemia.
2-[3-(2,6-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione has also been used in drug discovery as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

2-[3-(2,6-dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-6-5-7-13(2)20(12)16(21)10-11-19-17(22)14-8-3-4-9-15(14)18(19)23/h3-4,8-9,12-13H,5-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFARXGPVAHSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione

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